molecular formula C18H14N4O2 B2732303 1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864853-79-2

1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2732303
CAS RN: 864853-79-2
M. Wt: 318.336
InChI Key: LRQJNCKRNWXLDX-UHFFFAOYSA-N
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Description

The compound “1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” belongs to a class of organic compounds known as dihydropyridines . Dihydropyridines are characterized by a pyridine ring structure with two hydrogen atoms added. They are often used in medicinal chemistry due to their diverse pharmaceutical applications .


Molecular Structure Analysis

The molecular formula of the compound is C24H18N4O3 . The structure includes a dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, which is a type of heterocyclic compound .


Chemical Reactions Analysis

Dihydropyridines can undergo various chemical reactions. For example, 2-Methyl-4-oxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine was acylated by succinic and trifluoroacetic anhydrides and also underwent the Claisen reaction with diethyl oxalate and ethyl oxanilate to give acyl derivatives at the methyl group .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis and Reactions of Pyrimidine Derivatives : Compounds similar to the one have been synthesized and studied for their chemical reactivity. For example, the acylation and Claisen reaction of 2-methyl-4-oxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine with various anhydrides and oxalates have been explored, demonstrating the compound's potential for creating enaminocarbonyl and iminoenol tautomers with intramolecular hydrogen bonds (Gavrilov et al., 2000).

Biological Activities and Applications

  • Antihypertensive Activity : Pyrimidine derivatives have been synthesized and tested for their antihypertensive activity. This research provides insights into the structure-activity relationship and the potential for developing new therapeutic agents (Rana et al., 2004).

  • Antimicrobial Activity : Novel derivatives of pyrimidine compounds have been synthesized and shown to possess antimicrobial activity against various strains, indicating their potential as antimicrobial agents. This highlights the compound's relevance in developing new treatments for bacterial and fungal infections (Kolisnyk et al., 2015).

  • Anti-ulcer Activity : Research into pyrimidine derivatives has also explored their potential anti-ulcer activities, suggesting these compounds could contribute to developing new gastrointestinal treatments (Rana et al., 2011).

  • Anticancer and Anti-inflammatory Activities : Further studies on pyrazolopyrimidines derivatives have revealed their potential as anticancer and anti-5-lipoxygenase agents, showcasing the compound's possible application in cancer and inflammation treatment (Rahmouni et al., 2016).

properties

IUPAC Name

6-methyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-21-14(17(23)19-12-7-3-2-4-8-12)11-13-16(21)20-15-9-5-6-10-22(15)18(13)24/h2-11H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQJNCKRNWXLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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